Phosphonic acid, (3-(ethyl((pentadecafluoroheptyl)sulfonyl)amino)propyl)-, diethyl ester
Description
Phosphonic acid, (3-(ethyl((pentadecafluoroheptyl)sulfonyl)amino)propyl)-, diethyl ester is a complex organophosphorus compound with the molecular formula C₁₆H₂₁F₁₅NO₅PS. This compound is characterized by the presence of a phosphonic acid group, a sulfonyl group, and a highly fluorinated heptyl chain. It is known for its unique chemical properties, including high thermal stability and resistance to hydrolysis .
Properties
CAS No. |
71463-81-5 |
|---|---|
Molecular Formula |
C16H21F15NO5PS |
Molecular Weight |
655.4 g/mol |
IUPAC Name |
N-(3-diethoxyphosphorylpropyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide |
InChI |
InChI=1S/C16H21F15NO5PS/c1-4-32(8-7-9-38(33,36-5-2)37-6-3)39(34,35)16(30,31)14(25,26)12(21,22)10(17,18)11(19,20)13(23,24)15(27,28)29/h4-9H2,1-3H3 |
InChI Key |
TZKLRKQCIBXVQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCP(=O)(OCC)OCC)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-(ethyl((pentadecafluoroheptyl)sulfonyl)amino)propyl)-, diethyl ester typically involves multiple steps:
Formation of the Sulfonyl Amine Intermediate: The initial step involves the reaction of pentadecafluoroheptyl sulfonyl chloride with ethylamine to form the sulfonyl amine intermediate.
Attachment of the Phosphonic Acid Group: The sulfonyl amine intermediate is then reacted with diethyl phosphite under controlled conditions to attach the phosphonic acid group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave irradiation to accelerate the reaction between the sulfonyl amine intermediate and diethyl phosphite .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (3-(ethyl((pentadecafluoroheptyl)sulfonyl)amino)propyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonic acid group.
Substitution: The highly fluorinated heptyl chain can participate in nucleophilic substitution reactions.
Hydrolysis: Despite its resistance, the compound can be hydrolyzed under extreme conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Hydrolysis: Strong acids or bases are required to hydrolyze the compound.
Major Products Formed
Oxidation: Oxidized derivatives of the phosphonic acid group.
Substitution: Substituted derivatives with modified heptyl chains.
Hydrolysis: Breakdown products including phosphonic acid and sulfonyl derivatives.
Scientific Research Applications
Applications Overview
The applications of phosphonic acid, (3-(ethyl((pentadecafluoroheptyl)sulfonyl)amino)propyl)-, diethyl ester can be categorized into several key areas:
Agricultural Chemistry
- Herbicide Development : This compound shows potential as an effective herbicide due to its selective action against various weeds while minimizing damage to crops. Its unique chemical structure allows for targeted herbicidal activity, making it valuable in sustainable agriculture practices .
Pharmaceutical Applications
- Drug Development : The compound can be utilized in the synthesis of pharmaceutical intermediates. Its structural features may contribute to the development of new medications with specific therapeutic properties. Research indicates that similar phosphonic acids have been explored for their bioactive properties and potential as pro-drugs .
Material Science
- Advanced Materials : In material science, phosphonic acids are known for their role in formulating advanced materials such as coatings and adhesives. The unique properties of this compound may enhance the durability and performance of these products in various industrial applications .
Environmental Research
- Pollutant Degradation : The compound is useful in studies focused on the degradation of environmental pollutants. Its effectiveness in breaking down harmful substances aids in developing strategies for environmental remediation, contributing to sustainable practices .
Analytical Chemistry
- Reagent Use : Phosphonic acid derivatives are employed as reagents in analytical methods for detecting and quantifying other chemical species. This application is crucial for quality control across multiple industries, ensuring product safety and compliance with regulatory standards .
Case Study 1: Herbicidal Efficacy
A study conducted on the herbicidal efficacy of phosphonic acid derivatives demonstrated that compounds with similar structures effectively controlled weed growth without harming crop yields. This research underscores the potential for using this compound in agricultural formulations aimed at enhancing crop protection while promoting sustainability.
Case Study 2: Bioactivity in Drug Development
Research on phosphonic acids has shown promising results in drug development, particularly regarding their bioactive properties. For instance, derivatives have been tested for their ability to alleviate conditions such as ischemic heart failure in animal models, suggesting that compounds like this compound could play a role in developing cardiovascular therapeutics .
Mechanism of Action
The mechanism of action of phosphonic acid, (3-(ethyl((pentadecafluoroheptyl)sulfonyl)amino)propyl)-, diethyl ester involves its interaction with molecular targets through its phosphonic acid and sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The fluorinated heptyl chain enhances the compound’s stability and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
Diethyl ethylphosphonate: A simpler phosphonic acid ester with similar reactivity but lacking the sulfonyl and fluorinated groups.
Glyphosate: A widely used herbicide with a phosphonic acid group, but different structural features.
Ethephon: A plant growth regulator with a phosphonic acid group, used in agriculture.
Uniqueness
Phosphonic acid, (3-(ethyl((pentadecafluoroheptyl)sulfonyl)amino)propyl)-, diethyl ester is unique due to its combination of a phosphonic acid group, a sulfonyl group, and a highly fluorinated heptyl chain. This combination imparts exceptional stability, resistance to hydrolysis, and unique reactivity, making it valuable in various scientific and industrial applications .
Biological Activity
Phosphonic acids and their derivatives, particularly those with fluorinated alkyl groups, have garnered significant interest due to their unique biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article focuses on the biological activity of the compound "Phosphonic acid, (3-(ethyl((pentadecafluoroheptyl)sulfonyl)amino)propyl)-, diethyl ester," exploring its synthesis, biological effects, and implications based on recent research findings.
1. Chemical Structure and Properties
The compound is a phosphonic acid derivative characterized by a sulfonamide group and a fluorinated alkyl chain. Its structure can be represented as follows:
- Chemical Formula : CHFNOSP
- Molecular Weight : 610.57 g/mol
This structure imparts unique physicochemical properties that influence its biological activity, particularly its interaction with biological membranes.
2. Synthesis of Phosphonic Acid Esters
The synthesis of phosphonic acid esters, including this compound, typically involves selective esterification processes. Recent studies have demonstrated effective methodologies for the synthesis of diethyl esters from phosphonic acids using various alkoxy group donors under controlled conditions. For instance, optimal conditions for achieving high yields of diesters involve elevated temperatures and specific reagent ratios .
Phosphonic acid derivatives exhibit a range of biological activities primarily due to their ability to interact with cellular membranes and proteins. The presence of the fluorinated alkyl chain enhances lipophilicity, facilitating membrane penetration and potential modulation of membrane-associated processes.
3.2 Toxicological Profile
Research indicates that perfluoroalkyl substances (PFAS), including certain phosphonic acid derivatives, can exhibit toxic effects at elevated concentrations. Studies have shown that these compounds can disrupt cellular functions such as lipid metabolism and hormone regulation . For example, exposure to similar compounds has been associated with alterations in cholesterol levels and thyroid hormone dynamics .
4.1 Environmental Impact
A study assessing the environmental persistence of fluorinated phosphonic acids highlighted their accumulation in aquatic organisms and potential bioaccumulation in food chains. The research emphasized the need for careful monitoring due to observed toxicity in non-target species .
4.2 Pharmacological Applications
In pharmacology, phosphonic acid derivatives have shown promise as antiviral agents. Their structural similarity to natural substrates allows them to inhibit viral replication mechanisms effectively. For instance, certain phosphonates have been investigated for their efficacy against viral infections such as HIV and hepatitis B .
5. Data Summary
The following table summarizes key findings regarding the biological activity and synthesis of phosphonic acid derivatives:
| Parameter | Observation |
|---|---|
| Synthesis Method | Selective esterification at elevated temperatures |
| Biological Activity | Antiviral properties; potential endocrine disruption |
| Toxicity Profile | Moderate toxicity; bioaccumulation potential |
| Environmental Persistence | High; significant accumulation in aquatic systems |
| Pharmacological Uses | Investigated for antiviral applications |
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling this fluorinated phosphonic acid ester in laboratory settings?
- Methodological Answer :
-
Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to prevent skin contact. Inspect gloves for defects before use and follow proper removal techniques to avoid contamination .
-
Respiratory Protection : For low exposure, use P95 (US) or P1 (EU) respirators. For higher exposure, employ OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
-
Environmental Control : Prevent drainage contamination. Dispose of contaminated materials per local regulations and Good Laboratory Practices (GLP) .
-
First Aid : In case of exposure, wash skin with water for 15 minutes and seek medical evaluation.
- Data Table : Safety Measures Summary
| Parameter | Requirement | Reference |
|---|---|---|
| Gloves | Nitrile or equivalent | |
| Respiratory Protection | P95 (US) / P1 (EU) for low exposure | |
| Environmental Disposal | Follow GLP and local laws |
Q. What synthetic routes are available for preparing this compound, and how do yields vary?
- Methodological Answer :
- Fluorinated Precursor Coupling : React pentadecafluoroheptylsulfonyl chloride with ethylamine to form the sulfonamide intermediate. Subsequent phosphorylation using diethyl phosphite under anhydrous conditions yields the target compound .
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >85% purity. Yields range from 60–75% depending on reaction temperature control (20–40°C) .
- Challenges : Fluorinated intermediates are moisture-sensitive; use inert atmosphere (N₂/Ar) to prevent hydrolysis.
Advanced Research Questions
Q. How does the perfluorinated chain influence the compound’s stability and reactivity?
- Methodological Answer :
- Thermal Stability : The perfluorinated heptyl chain enhances thermal resistance (predicted decomposition temperature >250°C) due to strong C–F bonds. However, sulfonyl groups may introduce hydrolytic instability at high pH .
- Reactivity Studies : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition pathways. Compare with non-fluorinated analogs to isolate fluorination effects .
- Environmental Persistence : The perfluoro chain resists biodegradation; evaluate long-term stability in soil/water matrices using LC-MS/MS .
Q. What analytical techniques are effective for characterizing degradation products in environmental samples?
- Methodological Answer :
-
Degradation Pathways : The compound may hydrolyze to phosphonic acid and perfluorinated sulfonamides. Use high-resolution mass spectrometry (HRMS) and ³¹P NMR to identify metabolites .
-
Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges concentrates trace residues. Spike samples with deuterated internal standards (e.g., d₅-ethyl) to quantify recovery rates .
-
Case Study : In organic farming, phosphonic acid detection requires correlating with fosetyl-Al use history to distinguish natural vs. synthetic origins .
- Data Table : Key Degradation Products
| Parent Compound | Degradation Product | Detection Method | Reference |
|---|---|---|---|
| Target Compound | Phosphonic acid | ³¹P NMR | |
| Pentadecafluoroheptylsulfonamide | Perfluoroalkyl carboxylic acids | HRMS |
Q. How can researchers design experiments to evaluate this compound’s proton conductivity for fuel cell applications?
- Methodological Answer :
- Experimental Setup : Prepare membranes by blending the compound with polybenzimidazole (PBI). Measure proton conductivity under varying humidity (30–90% RH) using electrochemical impedance spectroscopy (EIS) .
- Mechanistic Insight : The sulfonyl and phosphonic acid groups facilitate proton hopping. Compare with sulfonated polystyrene analogs to assess fluorination’s impact on conductivity .
- Data Interpretation : Use Arrhenius plots to calculate activation energy (Eₐ). Optimal performance is expected at 80°C with Eₐ < 0.2 eV .
Methodological Challenges & Solutions
Q. How to mitigate cross-contamination when analyzing trace levels in organic products?
- Methodological Answer :
- Cleanroom Protocols : Use dedicated glassware and avoid shared equipment. Perform blank runs between samples to detect carryover .
- Sensitivity Limits : Employ triple-quadrupole MS with MRM mode (LOQ: 0.1 ppb). Validate methods using spiked matrices (e.g., plant tissues) .
- Case-by-Case Evaluation : As per EU regulations (DM 309/2011), investigate contamination sources (e.g., irrigation water vs. atmospheric deposition) .
Note : Physical properties (e.g., boiling point, solubility) for this compound are underreported in existing literature. Researchers are advised to conduct experimental determinations using techniques like differential scanning calorimetry (DSC) and shake-flask methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
